molecular formula C11H13NO B146742 4-Dimethylaminocinnamaldehyde CAS No. 6203-18-5

4-Dimethylaminocinnamaldehyde

Cat. No. B146742
CAS RN: 6203-18-5
M. Wt: 175.23 g/mol
InChI Key: RUKJCCIJLIMGEP-ONEGZZNKSA-N
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Description

4-Dimethylaminocinnamaldehyde (4-DMAC) is a colorless, water-soluble, crystalline compound that is widely used in the chemical and pharmaceutical industries. It is a derivative of cinnamaldehyde, a naturally-occurring compound found in the bark of the cinnamon tree. 4-DMAC has been used in many scientific research applications, and its mechanism of action and biochemical and physiological effects are the focus of

Scientific Research Applications

Analytical Chemistry in Food and Beverages

4-Dimethylaminocinnamaldehyde (DMAC) has been extensively used in analytical chemistry, particularly in the food and beverage industry. A study by Prior et al. (2010) highlights its application in quantifying proanthocyanidins (PACs) in cranberry powders. This method provides a robust and specific assay for total PACs in cranberry samples, which is crucial for establishing dosage guidelines for their health benefits.

Forensic Science

In the field of forensic science, DMAC has been re-evaluated for detecting latent fingerprints on porous substrates. Fritz, van Bronswijk, and Lewis (2015) developed a new formulation using DMAC that offers improved visualization of fingerprints on various paper types, demonstrating its efficacy in forensic investigations (Fritz, van Bronswijk, & Lewis, 2015).

Detection of Chemicals and Ions

DMAC's role in the detection of specific ions and chemicals is highlighted in Kumar, Reja, and Bhalla's (2012) study, where they developed a chemosensor based on DMAC. This sensor shows a fluorescence turn-on response with Hg(2+) ions and can detect picric acid, showcasing its potential in environmental monitoring and safety applications (Kumar, Reja, & Bhalla, 2012).

Pharmaceutical Analysis

In pharmaceutical analysis, DMAC has been proposed as a reagent for the spectrophotometric determination of sulfanilamides. Klokova and Dmitrienko (2008) demonstrated its efficacy in forming colored products with various sulfanilamide compounds, offering a new method for their detection in pharmaceutical products (Klokova & Dmitrienko, 2008).

Material Science

In material science, DMAC has been used to study the dyeing of polyurethane fibers. Mishukova, Safonov, and Apyari (2020) investigated the effects of DMAC on polyurethane fiber amines, providing insights into new dyeing methods and the stability of the resulting dyes (Mishukova, Safonov, & Apyari, 2020).

Corrosion Inhibition

The application of DMAC derivatives in corrosion inhibition was explored by Singh et al. (2016), where they used a DMAC derivative as an inhibitor for mild steel in acidic conditions. Their research provides valuable insights into the development of more effective corrosion inhibitors (Singh, Kumar, Udayabhanu, & John, 2016).

Plant Tissue Analysis

In plant tissue analysis, DMAC is used for histochemical staining to characterize the accumulation of proanthocyanidins in plants, as demonstrated by Abeynayake et al. (2011). This method allows high-resolution imaging and cell-specific localization of these compounds in various plant species (Abeynayake et al., 2011).

Safety and Hazards

DMACA is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

DMACA can be used as a PA-specific fluorescent dye that allows localization of PAs at high resolution in cell walls and inside cells using confocal microscopy . This makes DMACA a valuable tool for uncovering the biological function of PAs at a cellular level in plant tissues .

properties

IUPAC Name

(E)-3-[4-(dimethylamino)phenyl]prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13NO/c1-12(2)11-7-5-10(6-8-11)4-3-9-13/h3-9H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKJCCIJLIMGEP-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022237
Record name 4-(Dimethylamino)cinnamaldehyde
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Molecular Weight

175.23 g/mol
Source PubChem
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CAS RN

20432-35-3, 6203-18-5
Record name trans-4-(Dimethylamino)cinnamaldehyde
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Record name 4-Dimethylaminocinnamaldehyde
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Record name 4-(Dimethylamino)cinnamaldehyde
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Record name 4-(Dimethylamino)cinnamaldehyde
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Record name 2-Propenal, 3-[4-(dimethylamino)phenyl]-
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Record name 4-(Dimethylamino)cinnamaldehyde
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Record name 4-dimethylaminocinnamaldehyde
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Record name 4-(DIMETHYLAMINO)CINNAMALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: DMACA primarily reacts with flavan-3-ols, specifically proanthocyanidins (PAs) [, , , , , , ].

A: DMACA reacts with the nucleophilic A-ring of flavan-3-ols, forming colored condensation products [, , , ]. This reaction is acid-catalyzed, with sulfuric acid (H2SO4) often used in the reaction mixture [, ].

A: The DMACA-proanthocyanidin condensation product exhibits a characteristic absorbance maximum at 640 nm, enabling spectrophotometric quantification of PAs [, , , , , ].

ANone: The molecular formula of DMACA is C11H13NO, and its molecular weight is 175.23 g/mol.

A: While the research doesn't specify long-term stability, it recommends preparing fresh DMACA solutions daily for optimal assay performance [].

A: Yes, high water content in samples can lead to bleaching of the colored DMACA-proanthocyanidin complex, affecting quantification accuracy, particularly at high proanthocyanidin concentrations [].

A: DMACA itself doesn't act as a catalyst. It functions as a chromogenic reagent, reacting stoichiometrically with proanthocyanidins to form a detectable product [, , , , , ].

A: While DMACA reacts with various flavan-3-ols, it exhibits limited reactivity with other phenolic compounds like phenolic acids, flavones, flavonols, anthocyanidins, isoflavones, and stilbenes, enhancing its specificity for proanthocyanidin analysis [].

ANone: The provided research primarily focuses on the practical application of DMACA and lacks in-depth computational chemistry investigations.

ANone: The provided research primarily focuses on the practical application of DMACA and doesn't delve into detailed SAR studies.

ANone: The research primarily focuses on DMACA's use as an analytical reagent and doesn't explore its formulation for other applications.

ANone: The provided research predominantly emphasizes analytical methodology and doesn't encompass SHE regulations related to DMACA.

ANone: The provided research primarily focuses on the analytical application of DMACA and doesn't delve into its PK/PD properties.

A: DMACA is employed as a histochemical stain to visualize the localization of proanthocyanidins in plant tissues [, , , ]. This technique utilizes DMACA's ability to form colored complexes with proanthocyanidins, enabling their microscopic observation.

ANone: The concept of resistance is not applicable to DMACA as it primarily serves as an analytical reagent and not a therapeutic agent.

ANone: The research primarily focuses on the analytical applications of DMACA and doesn't extensively cover its toxicological profile.

ANone: This aspect is not relevant to DMACA's primary application as an analytical reagent.

ANone: This aspect is not relevant to DMACA's primary application as an analytical reagent.

A: The DMACA assay relies on the acid-catalyzed reaction of DMACA with proanthocyanidins, forming a colored product measurable using a spectrophotometer at 640 nm. This absorbance is directly proportional to the proanthocyanidin concentration in the sample [, , , , , ].

A: Yes, modifications exist regarding reaction conditions like acid type and concentration, temperature, and reaction time, influencing the assay's sensitivity and specificity for different proanthocyanidin structures [, ].

A: The DMACA assay's accuracy can be affected by variations in proanthocyanidin structure and degree of polymerization, requiring careful selection of appropriate standards for accurate quantification [, , , ].

ANone: The provided research primarily focuses on the analytical applications of DMACA and doesn't encompass its environmental impact.

ANone: The research primarily focuses on DMACA's application in analytical chemistry and doesn't delve into its dissolution and solubility properties.

A: Validation typically involves assessing linearity, range, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (repeatability and reproducibility), and specificity [, , ].

ANone: The provided research primarily focuses on the application of DMACA as an analytical reagent and doesn't extensively cover its quality control and assurance aspects in a manufacturing context.

ANone: This aspect is not relevant to DMACA's primary application as an analytical reagent.

ANone: This aspect is not relevant to DMACA's primary application as an analytical reagent.

ANone: The provided research primarily focuses on the analytical application of DMACA and doesn't delve into its potential interactions with drug-metabolizing enzymes.

ANone: The provided research primarily focuses on the analytical applications of DMACA and doesn't encompass its biocompatibility and biodegradability.

A: Yes, other methods include the vanillin assay, butanol-HCl assay, protein precipitation assays, phloroglucinolysis, and gel permeation chromatography [, , , ]. Each method possesses varying sensitivity, specificity, and complexity.

ANone: The provided research primarily focuses on the analytical applications of DMACA and doesn't cover its recycling and waste management aspects.

A: The research highlights the use of common laboratory equipment like spectrophotometers and 96-well plate readers for efficient proanthocyanidin analysis using DMACA [, , ].

ANone: The provided research lacks a historical overview of DMACA's application in proanthocyanidin research.

A: DMACA finds applications in diverse fields, including analytical chemistry for proanthocyanidin quantification, food science for quality control of products like chocolate and cranberries [, , ], plant science for visualizing proanthocyanidin localization [, , , ], and even in material science as a component in the development of optical sensors [].

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